4-Fluorooctahydrocyclopenta[c]pyrrole
Description
4-Fluorooctahydrocyclopenta[c]pyrrole is a fluorinated bicyclic compound featuring a pyrrole ring fused with a cyclopentane moiety. The addition of a fluorine atom at the 4-position introduces unique electronic and steric properties, which can enhance metabolic stability and binding affinity in pharmaceutical applications.
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
4-fluoro-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H12FN/c8-7-2-1-5-3-9-4-6(5)7/h5-7,9H,1-4H2 |
InChI Key |
PKNAKQWUHJAFLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1CNC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorooctahydrocyclopenta[c]pyrrole typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, such as a cyclopentane derivative, the cyclization reaction is initiated to form the fused ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the cyclization and fluorination reactions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Quality Control: Employing rigorous quality control measures, including spectroscopy and chromatography, to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluorooctahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Fluorooctahydrocyclopenta[c]pyrrole has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: The compound’s unique structure and fluorine content make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological systems to understand the effects of fluorinated compounds on cellular processes and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluorooctahydrocyclopenta[c]pyrrole depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It can interact with cellular receptors, altering their conformation and affecting signal transduction pathways.
Molecular Targets: Common molecular targets include enzymes, receptors, and ion channels, which are crucial for various biological processes.
Comparison with Similar Compounds
Core Structure and Substituents
The cyclopenta[c]pyrrole scaffold is shared among several compounds, but substituents significantly alter their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4-Fluorooctahydrocyclopenta[c]pyrrole | Not Available | Inferred: C₇H₁₁FN | ~131.17 | Fluorine at 4-position |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 146231-54-1 | C₁₂H₁₉NO₃ | 225.28 | tert-Butyl ester, ketone group |
| 2-Boc-5-oxohexahydrocyclopenta[c]pyrrole | 148404-28-8 | C₁₂H₁₉NO₃ | 225.28 | Boc-protected amine, ketone |
| 1-(4-Fluorophenyl)-cyclopenta[C]pyrazol-3-amine hydrochloride | 1909320-30-4 | C₁₃H₁₅ClFN₄ | 253.70 | Fluorophenyl, pyrazole core |
Key Observations :
- The tert-butyl and Boc-protected derivatives (e.g., CAS 146231-54-1, 148404-28-8) exhibit higher molecular weights due to bulky substituents, which may improve solubility and stability in synthetic intermediates .
- The fluorophenyl analog (CAS 1909320-30-4) demonstrates the pharmaceutical utility of fluorine in enhancing target binding and metabolic resistance .
Fluorinated Derivatives and Electronic Effects
Fluorine’s electronegativity and small atomic radius modulate the electronic environment of the core structure:
- This compound vs. This contrasts with tert-butyl esters (e.g., CAS 146231-54-1), where steric bulk dominates over electronic effects .
Comparison with Complex Fluorinated Derivatives :
The patent compound (EP 4 374 877 A2) features a difluoro-iodophenyl group and a pyrrolo[1,2-b]pyridazine core. While structurally distinct, the fluorine atoms here enhance lipophilicity and resistance to oxidative degradation, a property shared with this compound .
Stability and Degradation Pathways
Pyrrole-containing compounds are prone to microbial degradation. identifies bipyrroles and maleimides as degradation products of synthetic porphyrins.
Biological Activity
4-Fluorooctahydrocyclopenta[c]pyrrole is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The structure of this compound is characterized by a fluorine atom substitution at the fourth position of the octahydrocyclopenta framework. This modification can influence its biological interactions and pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity, particularly through its effects on microtubule dynamics.
The compound is believed to interact with the colchicine site on tubulin, leading to microtubule depolymerization. This action disrupts mitotic spindle formation, thereby inhibiting cell division.
Case Studies
-
Antiproliferative Activity : A study reported that derivatives of pyrrole compounds, including those similar to this compound, showed varying levels of antiproliferative activity against cancer cell lines. The IC50 values for these compounds ranged from 0.016 µM (for colchicine) to higher values depending on the structural modifications made at the C-4 position .
Compound Antiproliferation IC50 (µM) Colchicine 0.016 ± 0.002 JG-03-14 0.036 ± 0.002 5a 10.3 ± 1.3 5b 2.24 ± 0.2 5d 0.312 ± 0.020 - In Vivo Studies : In vivo studies indicated that certain pyrrole derivatives could significantly reduce tumor growth in xenograft models, supporting their potential as anticancer agents.
Anti-inflammatory Activity
In addition to anticancer properties, compounds related to this compound have shown promising anti-inflammatory effects.
The anti-inflammatory activity is attributed to inhibition of pro-inflammatory cytokines and modulation of cyclooxygenase (COX) pathways.
Research Findings
A recent study highlighted that fused pyrroles exhibited significant inhibition of pro-inflammatory cytokines in vitro and in vivo, suggesting that modifications similar to those in this compound could enhance anti-inflammatory responses .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrrole derivatives indicates that the presence of specific substituents can dramatically influence biological activity. For instance, the introduction of electron-withdrawing groups like fluorine at strategic positions has been shown to enhance potency against various targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
